molecular formula C8H5ClO2S B13153127 Phenylethynesulfonyl chloride

Phenylethynesulfonyl chloride

Cat. No.: B13153127
M. Wt: 200.64 g/mol
InChI Key: GJWGIRNEUZVPEG-UHFFFAOYSA-N
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Description

Phenylethynesulfonyl chloride is an organosulfur compound with the chemical formula C8H5ClO2S. It is a sulfonyl chloride derivative characterized by the presence of a phenyl group attached to an ethynyl sulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Phenylethynesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product. Another method involves the chlorination of phenylethynesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial production of this compound often employs large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Phenylethynesulfonyl chloride undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

  • Substitution Reactions: : this compound readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. Common reagents used in these reactions include triethylamine and pyridine.

  • Oxidation Reactions: : The compound can be oxidized to form sulfonic acids or sulfonyl chlorides. Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.

  • Reduction Reactions: : this compound can be reduced to form phenylethynesulfinic acid or phenylethynesulfenic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Addition Reactions: : The compound can participate in addition reactions with various nucleophiles, leading to the formation of addition products. These reactions often require the presence of a catalyst and specific reaction conditions.

Scientific Research Applications

Phenylethynesulfonyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: : It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable tool for introducing sulfonyl groups into molecules.

  • Biology: : The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the development of fluorescent probes and labeling agents for biological imaging.

  • Medicine: : this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: : The compound is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also employed in the development of catalysts and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of phenylethynesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonyl derivatives. The compound acts as an electrophile, with the sulfonyl chloride group being highly reactive towards nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine atom.

In biological systems, this compound can modify biomolecules by reacting with nucleophilic functional groups, such as amino and thiol groups, leading to the formation of covalent bonds. This modification can alter the structure and function of the biomolecules, providing insights into their biological roles and potential therapeutic applications.

Comparison with Similar Compounds

Phenylethynesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as phenylmethanesulfonyl chloride and methanesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, they differ in their chemical structure and reactivity.

  • Phenylmethanesulfonyl chloride: : This compound has a phenyl group attached to a methanesulfonyl chloride moiety. It is less reactive than this compound due to the absence of the ethynyl group, which increases the electron density on the phenyl ring.

  • Methanesulfonyl chloride: : Also known as mesyl chloride, this compound has a simple methanesulfonyl chloride structure. It is highly reactive and is commonly used in the synthesis of methanesulfonates and other sulfonyl derivatives.

This compound is unique due to the presence of the ethynyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C8H5ClO2S

Molecular Weight

200.64 g/mol

IUPAC Name

2-phenylethynesulfonyl chloride

InChI

InChI=1S/C8H5ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

GJWGIRNEUZVPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CS(=O)(=O)Cl

Origin of Product

United States

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